2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
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Overview
Description
2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a chloro and methyl group on the indole ring, which can influence its chemical properties and biological activities .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular functions . These interactions can result in a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can lead to changes in cellular functions and responses to external stimuli .
Pharmacokinetics
The pharmacokinetic properties of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride are not explicitly mentioned in the available resources. Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties significantly impact a drug’s bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to have various biological activities, which can result in a wide range of cellular responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride has various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride: This compound has an additional chloro group, which can influence its chemical and biological properties.
2-(6-Methyl-1H-indol-3-yl)ethanamine;hydrochloride: This compound lacks the chloro group, which can affect its reactivity and biological activity.
Uniqueness
2-(6-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride is unique due to the presence of both chloro and methyl groups on the indole ring. This combination can enhance its chemical stability and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(6-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPFAZHGYWINRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Cl)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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